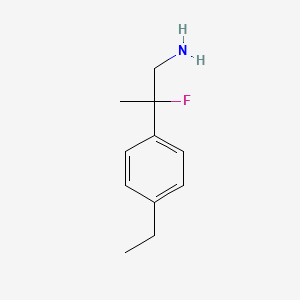

2-(4-Ethylphenyl)-2-fluoropropan-1-amine

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9-4-6-10(7-5-9)11(2,12)8-13/h4-7H,3,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXJWQDKPHJXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethylphenyl)-2-fluoropropan-1-amine is an organic compound with the molecular formula and a molecular weight of 181.25 g/mol. Its structure features a 4-ethylphenyl group and a fluorine atom attached to a propan-1-amine backbone. This compound exhibits unique chemical properties due to its trigonal pyramidal geometry around the nitrogen atom, influenced by the presence of a lone pair of electrons. The biological activity of this compound is currently under investigation, with implications for pharmacological applications due to its structural similarities to other bioactive compounds.

The synthesis of this compound typically involves several steps that require careful control of reaction conditions, including temperature and pH, to achieve high yields and purity. The compound can act as a base, reacting with acids to form salts, which may be relevant in its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential interactions with specific receptors or enzymes. Similar compounds have been shown to affect various biological targets, indicating that further studies are necessary to elucidate its specific effects and therapeutic potential.

Potential Biological Targets

- Receptors : The compound may interact with neurotransmitter receptors, given its structural analogies to known psychoactive substances.

- Enzymes : Preliminary findings suggest that it might inhibit or activate certain enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromophenyl)-2-fluoropropan-1-amine | Contains a bromine atom instead of an ethyl group | May exhibit different reactivity profiles |

| 2-(4-Methylphenyl)-2-fluoropropan-1-amine | Has a methyl group instead of an ethyl group | Potentially different biological activities |

| 2-(4-Chlorophenyl)-2-fluoropropan-1-amines | Contains a chlorine atom | Different substitution patterns compared to ethyl |

The distinct combination of functional groups in this compound could influence its reactivity and biological activity differently than other similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related research highlights the importance of structure-activity relationships (SAR) in drug development. For instance, studies on microtubule-stabilizing agents have shown that modifications in phenolic structures can significantly alter their efficacy against neurodegenerative diseases . This suggests that similar investigations into this compound could yield valuable insights into its potential therapeutic roles.

Future Directions

Further research is essential to fully characterize the biological activity of this compound. Suggested areas for future studies include:

- In vitro assays : To test the compound's effects on various cell lines.

- In vivo studies : To evaluate pharmacokinetics and pharmacodynamics.

- Mechanistic studies : To determine specific interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(4-Ethylphenyl)-2-fluoropropan-1-amine with key analogs, highlighting substituent effects and amine positioning:

Key Comparative Insights

Tertiary amines (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine) exhibit higher basicity and blood-brain barrier penetration, whereas the primary amine in the target compound may favor hydrogen bonding in aqueous environments .

Electron-withdrawing groups (e.g., -CF$_3$ in 2-[4-(trifluoromethyl)phenyl]propan-2-amine) decrease electron density on the aromatic ring, affecting binding interactions in biological systems .

Synthetic Considerations

- Fluorination at the propane chain (target compound) likely requires specialized reagents (e.g., DAST or Deoxo-Fluor®), unlike methyl or trifluoromethyl groups, which are introduced via alkylation or Friedel-Crafts reactions .

Research Findings and Implications

- Physicochemical Properties : The ethyl group in 1-(4-Ethylphenyl)-2-methylpropan-1-amine () confers a logP value of ~3.5, suggesting the target compound may exhibit similar lipophilicity, favoring passive diffusion .

- Synthesis Challenges : Introducing fluorine to the propane chain may complicate synthesis compared to phenyl-fluorinated analogs, which are often prepared via nucleophilic aromatic substitution .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-Ethylphenyl)-2-fluoropropan-1-amine generally involves:

- Introduction of the fluorine atom at the alpha position of a propan-1-one or propan-1-amine intermediate.

- Formation of the aryl-alkyl bond between the 4-ethylphenyl group and the fluorinated propan-1-amine backbone.

- Amination or reductive amination to install the amine functionality.

Key challenges include regioselective fluorination and maintaining stereochemical integrity if chiral centers are involved.

Specific Preparation Routes

Organolithium-Mediated Fluorination and Arylation

One effective method involves the use of n-butyllithium to lithiate an aryl precursor, followed by reaction with a fluorinated electrophile. This approach is exemplified in the preparation of related fluorinated aryl ketones and amines, as described in patent WO2014010990A1, which outlines a multi-step process involving:

- Lithiation of a substituted pyridine or aryl compound with n-butyllithium at low temperatures (-78 to -5 °C).

- Reaction with fluorinated morpholine amides or fluoropropionic acid derivatives to introduce the fluorine atom.

- Subsequent amination or substitution steps to yield the fluorinated amine.

Example reaction conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium (2.5 M in hexane), -41 to -78 °C, N,N-dimethylaminoethanol as additive | - | Selective lithiation at aryl position |

| Fluorination | 2-Fluoropropionic acid morpholine amide, hexane, -78 to 0 °C | 68 | Purification by silica gel chromatography |

| Amination/Substitution | Cu catalyst, ligand, base in DMSO or toluene, room temp to 60 °C | 61-70 | Variations with benzyl mercaptan or isopropylthiopyridine derivatives |

This method yields fluorinated aryl ketones, which can be further converted to the target amine by reductive amination or other amination techniques.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Another approach involves nucleophilic aromatic substitution on halogenated fluorinated aromatic compounds with amines, often in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method is efficient for introducing the amine group onto a fluorinated aryl ring.

- React 4-bromo-2-fluoro-nitrobenzene or similar halogenated fluorinated aromatics with the appropriate amine.

- Use potassium carbonate as a base.

- Heat at 120 °C for 1 hour in DMSO.

- Isolate product by filtration and washing.

This method provides high yield (up to 94%) and purity for the amine product.

Enzymatic Synthesis Using EDDS Lyase

A biocatalytic approach employs the enzyme EDDS lyase to catalyze the formation of arylalkylamines from fumarate and amine substrates under mild aqueous conditions.

- Reaction mixture: fumarate (10 mM), amine substrate (50 mM), NaH2PO4-NaOH buffer (pH 8.5).

- Enzyme concentration: 15 µM.

- Incubation: Room temperature for 24-48 hours.

- Post-reaction: Enzyme inactivation by heating, filtration, and product purification by ion-exchange chromatography.

This method offers a green alternative with high selectivity but may require optimization for specific substrates like this compound.

Data Tables Summarizing Key Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium-mediated fluorination and arylation | n-BuLi, 2-fluoropropionic acid morpholine amide, Cu catalyst, DMSO/toluene, -78 to 60 °C | 61-70 | High selectivity, scalable | Requires low temp control, moisture sensitive |

| SNAr with amines | Halogenated fluorobenzene, amine, K2CO3, DMSO, 120 °C | Up to 94 | Simple, high yield | Limited to activated aryl halides |

| Enzymatic synthesis (EDDS lyase) | Fumarate, amine, buffer pH 8.5, 15 µM enzyme, RT, 24-48 h | Variable | Environmentally friendly, selective | Longer reaction time, enzyme cost |

Detailed Research Findings

- The organolithium approach allows for precise introduction of fluorine at the alpha position of the propan-1-amine, with subsequent arylation or substitution steps enabling access to diverse derivatives.

- Nucleophilic aromatic substitution is a robust method for attaching amines to fluorinated aromatic rings, with potassium carbonate and DMSO providing optimal conditions for high yields and purity.

- Enzymatic methods provide a sustainable route with mild conditions and good stereoselectivity, although substrate scope and reaction times may limit industrial application without further optimization.

- Use of phase-transfer catalysts and copper catalysts can improve reaction efficiency in organometallic routes.

- Purification typically involves silica gel chromatography or ion-exchange chromatography depending on the method and product properties.

Q & A

What are the key considerations for optimizing the synthesis of 2-(4-Ethylphenyl)-2-fluoropropan-1-amine to achieve high yield and purity?

Answer:

Synthesis optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Catalyst systems : Palladium catalysts improve cross-coupling efficiency for aryl-fluorine bond formation .

- Temperature control : Maintaining sub-ambient temperatures minimizes side reactions (e.g., racemization) .

- Purification : Column chromatography with gradient elution or recrystallization in ethanol/water mixtures ensures high purity .

- Environmental considerations : Solvent recycling and atom economy calculations reduce waste .

How can X-ray crystallography using SHELX software elucidate the stereochemical configuration of this compound?

Answer:

- Data collection : High-resolution diffraction data (≤1.0 Å) are essential for resolving fluorine's electron density .

- Refinement in SHELXL : Iterative cycles model bond lengths, angles, and displacement parameters. Fluorine's high scattering power aids positional accuracy .

- Validation : R-factors (R1 < 0.05) and residual density maps (<0.3 eÅ⁻³) confirm model correctness. Twinning or disorder requires TWIN/BASF commands .

What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions (e.g., ethyl vs. methyl on phenyl) and detects stereoisomerism via coupling constants .

- IR spectroscopy : Confirms amine (N-H stretch ~3300 cm⁻¹) and fluorophenyl (C-F ~1200 cm⁻¹) groups .

- High-resolution MS : Determines molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of -NH₂) .

How do structural modifications (e.g., ethyl vs. methyl substituents) on the phenyl ring influence the receptor binding affinity of fluorinated propanamine derivatives?

Answer:

- Lipophilicity : Ethyl groups increase logP, enhancing blood-brain barrier penetration but reducing solubility .

- Steric effects : Bulkier substituents (ethyl) may hinder binding to tight receptor pockets. Competitive radioligand assays (e.g., using ³H-labeled ligands) quantify affinity shifts .

- Comparative studies : Parallel synthesis of analogs with systematic substituent variations (methyl, ethyl, isopropyl) identifies optimal steric profiles .

What are the primary challenges in achieving enantiomeric purity during the synthesis of this compound, and how can they be addressed?

Answer:

- Racemization : Fluorine's electronegativity destabilizes the chiral center. Mitigation strategies include:

- Chiral auxiliaries (e.g., Evans oxazolidinones) .

- Asymmetric catalysis with BINAP-Pd complexes .

- Purification : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-mediated kinetic separation) isolates enantiomers .

What experimental approaches are used to resolve contradictions in reported biological activities of fluorinated propanamine analogs across different studies?

Answer:

- Standardization : Replicate assays using isogenic cell lines and matched incubation conditions (pH 7.4, 37°C) .

- Dose-response curves : EC50/IC50 comparisons under uniform protocols (e.g., 72-hour exposure) normalize variability .

- Meta-analysis : Bayesian statistics integrate data from disparate studies, weighting for sample size and assay robustness .

How can green chemistry principles be integrated into the synthesis of this compound to minimize environmental impact?

Answer:

- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a biodegradable alternative .

- Catalytic methods : Use nano-catalysts (e.g., Pd/C) for higher turnover numbers and reduced metal waste .

- Energy efficiency : Microwave-assisted synthesis reduces reaction times (30 min vs. 24 hrs) and energy use .

What methodologies are employed to assess the metabolic stability of this compound in hepatic microsomal assays?

Answer:

- Incubation conditions : 1 µM compound + 0.5 mg/mL human liver microsomes + NADPH (37°C, pH 7.4) .

- Analytical quantification : LC-MS/MS monitors parent compound depletion (t½ calculation via first-order kinetics) .

- Enzyme inhibition : Co-incubation with CYP3A4 inhibitors (ketoconazole) identifies metabolic pathways .

How can researchers determine the dominant metabolic pathways of this compound using isotopically labeled analogs?

Answer:

- Isotope labeling : Synthesize [D3]-ethyl or ¹³C-amine analogs to track metabolic products .

- Metabolite profiling : High-resolution MS/MS identifies hydroxylated or glucuronidated derivatives via neutral loss scans .

- Cross-species comparison : Parallel assays in human, rat, and dog microsomes predict in vivo clearance .

In crystallographic studies, how does fluorine substitution impact the electron density maps and refinement accuracy of this compound?

Answer:

- Electron density : Fluorine's high X-ray scattering power (σ = 9 electrons) improves positional accuracy during SHELXL refinement .

- Disorder modeling : Partial occupancy refinement (PART command) resolves rotational disorder in the ethylphenyl group .

- Validation tools : ADDSYM in PLATON checks for missed symmetry, reducing overfitting risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.